molecular formula C14H21BClNO4 B1519907 Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride CAS No. 850567-49-6

Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride

Cat. No. B1519907
M. Wt: 313.59 g/mol
InChI Key: HEBCDUUNEDAXAA-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride” is a chemical compound with the molecular formula C14H20BNO4 . It is often used in research and has applications in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an amino group and a complex boron-containing group . The boron atom is part of a dioxaborolane ring, which also includes two oxygen atoms and is substituted with two methyl groups . The exact spatial arrangement of these groups would depend on the specific conditions of the synthesis and could be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.12 . It is typically stored under an inert atmosphere at temperatures between 2-8°C . The boiling point and other physical properties are not directly available from the search results .

Scientific Research Applications

  • Suzuki-Miyaura Cross-Coupling Reactions : Boronic esters are often used in Suzuki-Miyaura cross-coupling reactions . This is a type of chemical reaction where a carbon-carbon bond is formed by coupling a boronic acid with a halide under the influence of a palladium catalyst.

  • Transesterification Reactions : Boronic esters can also be used in transesterification reactions . This is a process used to exchange the organic group R″ of an ester with the organic group R′ of an alcohol.

  • Preparation of Aminothiazoles : Aminothiazoles, which are used as γ-secretase modulators, can be prepared using similar boronic esters .

  • Preparation of Amino-pyrido-indol-carboxamides : Amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, can also be prepared using similar boronic esters .

  • Microwave-Assisted Four-Component Coupling Process : Similar boronic esters can be used in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines .

  • Preparation of Pyrazoles : Similar compounds have been used in the preparation of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are important in the field of medicinal chemistry due to their presence in many pharmaceutical drugs.

  • Preparation of Pyridines : Similar compounds have also been used in the preparation of pyridines . Pyridines are a class of organic compounds with a six-membered ring containing one nitrogen atom. They are widely used in the synthesis of pharmaceuticals, agrochemicals, dyes, and food additives.

  • Preparation of Boronic Acids : Boronic esters can be hydrolyzed to form boronic acids . Boronic acids are used in many areas of chemistry, including materials science, medicinal chemistry, and molecular biology.

  • Preparation of Biaryl Compounds : Boronic esters are used in the Suzuki-Miyaura cross-coupling reaction to prepare biaryl compounds . Biaryl compounds are used in the synthesis of various pharmaceuticals and organic materials.

  • Preparation of Heterocyclic Compounds : Boronic esters can be used in the synthesis of heterocyclic compounds . Heterocyclic compounds are widely used in medicinal chemistry and materials science.

  • Preparation of Aromatic Compounds : Boronic esters can be used in the synthesis of aromatic compounds . Aromatic compounds are widely used in the synthesis of dyes, pharmaceuticals, and polymers.

Safety And Hazards

This compound may pose certain hazards. For example, similar compounds have been labeled with the signal word “Warning” and associated with hazard statements H302, H315, H319, and H335 . These statements indicate potential hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation . Appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4.ClH/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(17)18-5;/h6-8H,16H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBCDUUNEDAXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657334
Record name Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride

CAS RN

850567-49-6
Record name Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride
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